(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, universally recognized as Carbidopa EP Impurity H or 4-O-Methylcarbidopa (CAS: 1361017-74-4), is a highly specific pharmacopeial reference standard [1]. As an O-methylated derivative of the active pharmaceutical ingredient (API) Carbidopa, this compound features a molecular weight of 240.26 g/mol and serves as a vital analytical benchmark for quality assurance [1]. For pharmaceutical manufacturers, CDMOs, and analytical testing laboratories, procuring this exact high-purity standard is a strict regulatory requirement for impurity profiling, stability testing, and the commercial batch release of Carbidopa formulations.
In pharmaceutical quality control and regulatory compliance, generic substitution of impurity standards is analytically invalid. Substituting Carbidopa EP Impurity H with structurally similar analogs, such as 3-O-Methylcarbidopa (Impurity C) or uncharacterized crude degradation mixtures, fundamentally compromises HPLC system suitability [1]. Each specific impurity possesses a unique relative response factor (RRF) and relative retention time (RRT) under pharmacopeial conditions. Utilizing the incorrect regiochemical isomer prevents accurate calibration of the Limit of Quantitation (LOQ), directly leading to failed batch releases and the rejection of Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) by regulatory agencies [1].
In validated European Pharmacopoeia (EP) HPLC methods for Carbidopa related substances, Impurity H demonstrates a highly specific relative retention time (RRT) of approximately 2.5 compared to the parent Carbidopa peak (RRT = 1.0) [1]. This distinct elution profile guarantees baseline resolution from both the API and other closely related degradants, such as Impurity I (RRT ~3.7) [1].
| Evidence Dimension | Relative Retention Time (RRT) |
| Target Compound Data | RRT ~ 2.5 |
| Comparator Or Baseline | Carbidopa API (RRT = 1.0) and Impurity I (RRT ~ 3.7) |
| Quantified Difference | 1.5 RRT unit separation from the API baseline |
| Conditions | EP monograph HPLC method for Carbidopa related substances |
Provides the exact chromatographic benchmark required to validate stability-indicating assays and pass regulatory system suitability tests.
As the 4-O-methylated derivative of Carbidopa, Impurity H possesses an exact molecular weight of 240.26 g/mol, representing a precise +14 Da mass shift from the parent API (226.23 g/mol) [1]. When integrated into LC-MS workflows, this exact mass differential allows analytical chemists to unambiguously distinguish specific O-methylation degradation pathways from other structural modifications, such as esterification or hydrolysis [1].
| Evidence Dimension | Molecular Mass (m/z) |
| Target Compound Data | 240.26 g/mol |
| Comparator Or Baseline | Carbidopa API (226.23 g/mol) |
| Quantified Difference | +14 Da exact mass shift |
| Conditions | LC-MS stability and impurity profiling workflows |
Enables the unambiguous identification of specific degradation mechanisms during forced degradation and long-term stability studies.
Procurement of isolated, high-purity (>95% HPLC) Carbidopa EP Impurity H, backed by comprehensive structural elucidation (1H-NMR, 13C-NMR, MS, IR), is mandatory for establishing accurate analytical thresholds . Utilizing crude or uncharacterized impurity mixtures fails to meet the stringent Limit of Detection (LOD) and Limit of Quantitation (LOQ) calibration requirements mandated by FDA and EMA guidelines for commercial API release .
| Evidence Dimension | Analytical Purity and Characterization |
| Target Compound Data | >95% HPLC purity with full structural elucidation |
| Comparator Or Baseline | Uncharacterized crude impurity mixtures |
| Quantified Difference | Meets exact LOD/LOQ calibration requirements vs. regulatory rejection |
| Conditions | QA/QC batch release and regulatory dossier preparation |
Prevents costly regulatory hold-ups by ensuring that impurity quantification meets strict pharmacopeial acceptance criteria.
Carbidopa EP Impurity H is essential for daily Quality Control (QC) operations to calibrate HPLC instruments, confirm retention times (RRT ~2.5), and ensure the analytical system is suitable for releasing commercial Carbidopa API batches in accordance with pharmacopeial monographs [1].
Procuring this exact standard allows CDMOs and analytical labs to accurately track the formation of 4-O-Methylcarbidopa over time during forced degradation studies, ensuring that stability-indicating LC-MS and HPLC methods are specific and highly sensitive [1].
High-purity Carbidopa EP Impurity H is required to provide quantitative proof of impurity limits, LOD, and LOQ in regulatory dossiers (ANDA/DMF) submitted to agencies like the FDA and EMA, proving that the manufacturing process is robust and controlled [1].